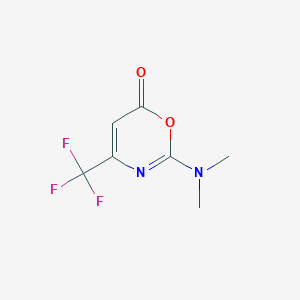

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

描述

The compound “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one” is an organic compound containing a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and an oxazinone ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule . The dimethylamino group is electron-donating and could also influence the molecule’s electronic structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .科学研究应用

DMTFO has a wide range of applications in the scientific field. It has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and nanomaterials, such as poly(2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one) and poly(this compound-co-ethylene glycol). Additionally, DMTFO has been used as a ligand in coordination chemistry, and as a catalyst in organic syntheses.

作用机制

The mechanism of action of DMTFO is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, and is the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, DMTFO has been shown to inhibit the activity of phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.

Biochemical and Physiological Effects

The biochemical and physiological effects of DMTFO have been studied in a variety of animal models. It has been shown to possess anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to possess neuroprotective effects and to reduce the risk of cardiovascular disease. It has also been shown to possess antioxidant and anticoagulant activities, as well as to reduce the risk of cancer.

实验室实验的优点和局限性

One of the major advantages of using DMTFO in lab experiments is its low toxicity. It has been shown to be non-toxic and non-mutagenic in a variety of animal models, and thus is a safe compound for use in laboratory experiments. Additionally, DMTFO is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, it is important to note that DMTFO is not soluble in water, and thus may require the use of a suitable solvent for certain applications.

未来方向

The potential future directions for DMTFO are numerous. Further research is needed to explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases such as diabetes and Alzheimer’s disease. Additionally, further research is needed to determine the precise mechanism of action of DMTFO, as well as its potential for use as an antioxidant and anticoagulant. Finally, further research is needed to explore the potential of DMTFO as a ligand in coordination chemistry, as well as its potential for use in the synthesis of various polymers and nanomaterials.

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Trifluoromethyl compounds can be hazardous and should be handled with care . The dimethylamino group could potentially make the compound basic, which could be irritating or corrosive .

属性

IUPAC Name |

2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYBSLNHAYQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

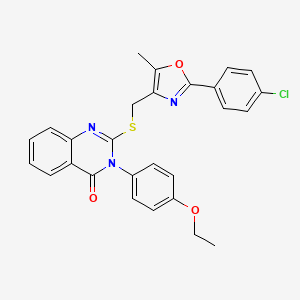

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/no-structure.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)